molecular formula C19H26O3 B1673672 alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone CAS No. 83677-24-1

alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

Numéro de catalogue: B1673672
Numéro CAS: 83677-24-1
Poids moléculaire: 302.4 g/mol
Clé InChI: DFPYHQJPGCODSB-UKTHLTGXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

KME 4 is an anti-inflammatory compound that has been shown to inhibit 5-lipoxygenase activity in both the cytosol and ionophore A23187-stimulated cells of guinea pig peritoneal polymorphonuclear leukocytes.

Activité Biologique

Alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)gamma-butyrolactone, commonly referred to as KME-4, is a synthetic compound that has garnered attention due to its significant biological activities, particularly its anti-inflammatory properties. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

KME-4 has a molecular formula of C19H26O3C_{19}H_{26}O_{3} and a molar mass of 302.41 g/mol. Its unique structure features a butyrolactone ring combined with a hydroxylated aromatic system, which is pivotal for its biological activity. The compound is characterized by its electrophilic nature, enabling it to participate in various organic reactions.

Property Details
Molecular FormulaC19H26O3C_{19}H_{26}O_{3}
Molar Mass302.41 g/mol
Structure TypeButyrolactone with phenolic group
Key Functional GroupsHydroxyl and carbonyl groups

KME-4 primarily exerts its biological effects through the inhibition of interleukin-1 receptor-associated kinases (IRAK1 and IRAK4), which are crucial components in inflammatory signaling pathways. By targeting these kinases, KME-4 disrupts the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to decreased production of pro-inflammatory cytokines.

Key Mechanisms

  • Target Kinases : IRAK1 and IRAK4
  • Pathways Involved :
    • Toll-like receptor (TLR) signaling
    • Interleukin 1 receptor (IL-1R) signaling
  • Resulting Effects :
    • Suppression of NF-κB activation
    • Reduction in inflammatory markers

Anti-inflammatory Activity

Research indicates that KME-4 demonstrates significant anti-inflammatory effects in various animal models. In a study involving the rat carrageenan pleurisy model, KME-4 was shown to reduce leucocyte accumulation and exudate volume effectively. When administered at doses ranging from 3 to 10 mg/kg, it exhibited anti-inflammatory activity comparable to indomethacin, a well-known anti-inflammatory drug .

Case Study: Adjuvant Arthritis Model

In experiments assessing the effects on adjuvant arthritis in rats, KME-4 was administered orally over a period from days 14 to 27 post-adjuvant injection. The results indicated a dose-dependent reduction in swelling of both injected and uninjected hindpaws. Notably, higher doses (5 mg/kg and 10 mg/kg) prevented the initiation of paw swelling after treatment cessation .

Comparison with Other Anti-inflammatory Agents

Agent Dose (mg/kg) Effectiveness
KME-43 - 10Comparable to indomethacin
Indomethacin3 - 10Established anti-inflammatory agent
Dexamethasone0.25Strong inhibition of total cell numbers

Inhibition of Cytokine Production

KME-4 has been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is attributed to its ability to block the signaling pathways activated by TLRs and IL-1R, further supporting its role as a potent anti-inflammatory agent .

Stability and Dosage Effects

Studies have highlighted that KME-4 remains stable under various conditions and maintains its inhibitory activity over time. The pharmacokinetics are still under investigation; however, preliminary results suggest that low to moderate doses effectively reduce inflammatory responses without significant adverse effects.

Applications De Recherche Scientifique

Key Mechanisms

  • Inhibition of IRAK1/IRAK4 : KME-4 binds to IRAK1 and IRAK4, disrupting their activity and the subsequent activation of NF-κB.
  • Reduction in Pro-inflammatory Cytokines : The compound effectively lowers the levels of cytokines involved in inflammatory processes.

Anti-inflammatory Effects

KME-4 has been extensively studied for its anti-inflammatory effects in various preclinical models. Key findings include:

  • Carrageenan-Induced Pleurisy : In rat models, KME-4 significantly reduced leukocyte accumulation and exudate volume when administered prior to carrageenan injection. Its effectiveness was comparable to indomethacin, a well-known anti-inflammatory drug .
  • Adjuvant Arthritis Model : KME-4 demonstrated a dose-dependent reduction in swelling in both injected and uninjected hindpaws in rats with adjuvant arthritis. Notably, it maintained efficacy even after treatment cessation .

Summary of Case Studies

Study TypeFindingsReference
Carrageenan-Induced PleurisyReduced leukocyte migration; comparable to indomethacin at similar dosages .
Adjuvant ArthritisDose-dependent swelling reduction; improved organ weight and serum parameters post-treatment .

KME-4 can be synthesized through a Wittig condensation reaction involving 3,5-di-tert-butyl-4-hydroxybenzaldehyde and triphenylphosphorenylidene butyrolactone in dimethyl sulfoxide (DMSO) . The industrial production typically employs optimized reaction conditions to enhance yield and purity.

Propriétés

IUPAC Name

(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPYHQJPGCODSB-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83677-24-1
Record name KME 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083677241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 2
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 3
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 4
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 5
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 6
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.